D-Methionyl-L-serine

Description

Structure

3D Structure

Properties

CAS No. |

656811-59-5 |

|---|---|

Molecular Formula |

C8H16N2O4S |

Molecular Weight |

236.29 g/mol |

IUPAC Name |

(2S)-2-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C8H16N2O4S/c1-15-3-2-5(9)7(12)10-6(4-11)8(13)14/h5-6,11H,2-4,9H2,1H3,(H,10,12)(H,13,14)/t5-,6+/m1/s1 |

InChI Key |

WEDDFMCSUNNZJR-RITPCOANSA-N |

Isomeric SMILES |

CSCC[C@H](C(=O)N[C@@H](CO)C(=O)O)N |

Canonical SMILES |

CSCCC(C(=O)NC(CO)C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties and Structure of D-Methionyl-L-serine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and structure of the dipeptide D-Methionyl-L-serine. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Core Chemical Properties

This compound is a dipeptide composed of D-methionine and L-serine joined by a peptide bond.[1] Dipeptides are organic compounds containing a sequence of exactly two alpha-amino acids.[2] While specific experimental data for the this compound isomer is limited in the provided search results, the fundamental chemical properties can be reliably inferred from its constituent amino acids and data available for the closely related L-Methionyl-L-serine isomer.

| Property | Value | Source |

| Molecular Formula | C8H16N2O4S | [1] |

| Molecular Weight | 236.29 g/mol | [1] |

| IUPAC Name | (2R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-(methylthio)butanoic acid | Inferred from L-isomer[1] |

| Canonical SMILES | CSCC--INVALID-LINK--NC(=O)--INVALID-LINK--N | Inferred from L-isomer[2] |

| InChI Key | WEDDFMCSUNNZJR-GSVOUGTGSA-N | Inferred from L-isomer[1] |

| Predicted Water Solubility | 10.3 g/L | [2] |

| Predicted logP | -2.3 | [2] |

Chemical Structure

The structure of this compound consists of a D-methionine residue linked to an L-serine residue via a peptide bond. The D-configuration at the alpha-carbon of methionine and the L-configuration at the alpha-carbon of serine are key stereochemical features.

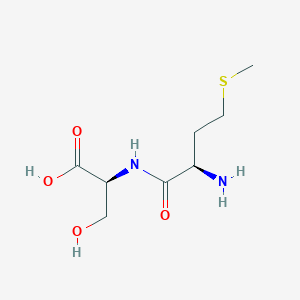

Caption: 2D structure of this compound.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found, a general procedure for dipeptide synthesis can be outlined. This typically involves the protection of functional groups, activation of the carboxylic acid, peptide bond formation, and subsequent deprotection.

Caption: General workflow for dipeptide synthesis.

Methodology:

-

Protection: The amino group of D-methionine and the carboxylic acid group of L-serine are protected to prevent unwanted side reactions. Common protecting groups for amines include Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl). Carboxyl groups are often protected as esters (e.g., methyl or ethyl esters).[3]

-

Activation: The carboxylic acid of the N-protected D-methionine is activated to facilitate nucleophilic attack by the amino group of the C-protected L-serine. Common activating agents include carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

-

Coupling: The activated D-methionine is reacted with the protected L-serine to form the peptide bond.

-

Deprotection: The protecting groups are removed from the newly formed dipeptide. The choice of deprotection conditions depends on the protecting groups used (e.g., acid for Boc, base for Fmoc).

-

Purification: The final product is purified from reagents and byproducts, typically using techniques like recrystallization or chromatography.

Biological Context and Signaling

This compound itself is primarily considered an intermediate in protein metabolism.[2] However, its constituent amino acids, particularly D-serine, have significant biological roles.

Caption: Metabolic context of this compound.

D-serine, which can be formed from L-serine by serine racemase, is a crucial neuromodulator in the central nervous system.[4][5] It acts as a co-agonist at the glycine site of NMDA (N-methyl-D-aspartate) receptors, which are critical for synaptic plasticity, learning, and memory.[4]

Caption: D-Serine as a co-agonist at the NMDA receptor.

Further Considerations

-

Solubility: The solubility of amino acids and peptides is influenced by pH and the presence of other solutes.[6][7] For instance, the solubility of DL-methionine increases in more acidic or basic conditions.[6]

-

Stereochemistry: The stereochemistry of the constituent amino acids can impact the biological activity and physical properties of peptides. While most amino acids in proteins are of the L-configuration, D-amino acids are found in nature and have distinct biological roles, such as D-serine in the brain.[8]

This guide provides a foundational understanding of the chemical properties and structure of this compound, leveraging available data for related compounds. Further experimental investigation is necessary to fully characterize this specific dipeptide.

References

- 1. Met-Ser | C8H16N2O4S | CID 7009592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for Methionyl-Serine (HMDB0028982) [hmdb.ca]

- 3. researchgate.net [researchgate.net]

- 4. Serine - Wikipedia [en.wikipedia.org]

- 5. Rhea - reaction knowledgebase [rhea-db.org]

- 6. researchgate.net [researchgate.net]

- 7. Solubility of dl-serine and dl-phenylalanine in aqueous mixtures of dimethyl sulfoxide and solvation thermodynamics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Amino acid - Wikipedia [en.wikipedia.org]

Predicted Biological Activity of D-Methionyl-L-serine: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide to the predicted biological activity of the dipeptide D-Methionyl-L-serine. In the absence of direct experimental data for this specific molecule, this whitepaper synthesizes information on the known biological roles of its constituent amino acids, D-methionine and L-serine, and the general characteristics of D-amino acid-containing peptides. Potential biological activities, including neuroprotection, antimicrobial effects, and enzyme inhibition, are explored. Detailed experimental protocols for the validation of these predicted activities are provided, along with illustrative diagrams of relevant signaling pathways and experimental workflows. This guide serves as a foundational resource for researchers interested in the potential therapeutic applications of novel dipeptides.

Introduction

Dipeptides, consisting of two amino acids linked by a peptide bond, represent a diverse class of molecules with a wide range of biological activities. They are involved in numerous physiological processes and are increasingly being investigated for their therapeutic potential. The incorporation of D-amino acids into peptides can confer unique properties, most notably increased resistance to enzymatic degradation, which can enhance their bioavailability and duration of action in vivo.

This whitepaper focuses on the predicted biological activity of this compound, a novel dipeptide comprising D-methionine and L-serine. By examining the individual contributions of these amino acids and the known effects of D-amino acid incorporation, we can construct a theoretical framework for its potential biological functions.

Predicted Biological Activities

Based on the constituent amino acids and the presence of a D-amino acid, the following biological activities are predicted for this compound:

Neuroprotective Effects

-

Rationale: L-serine is a precursor to D-serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a vital role in synaptic plasticity, learning, and memory[1][2]. While excess D-serine can be excitotoxic, its modulation is a key area of neurological research[3]. Peptides with neuroprotective properties are of significant interest for conditions like Alzheimer's disease[4][5]. The presence of D-methionine could enhance the stability of the dipeptide in the central nervous system, allowing for sustained modulation of neuronal pathways. Some D-amino acid-containing peptides have demonstrated neuroprotective effects[6].

Antimicrobial Activity

-

Rationale: An increasing number of antimicrobial peptides (AMPs) incorporating D-amino acids are being investigated. The D-amino acid can disrupt the secondary structure in a way that maintains or even enhances antimicrobial activity while reducing toxicity to mammalian cells[7]. The mechanism often involves interaction with and disruption of the bacterial cell membrane. Both methionine and serine are found in various AMPs. The inherent stability of a D-amino acid-containing dipeptide could make it a promising candidate for a novel antimicrobial agent.

Enzyme Inhibition

-

Rationale: Dipeptides are known to act as inhibitors of various enzymes. For instance, certain dipeptides can inhibit dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism, making them potential therapeutics for type 2 diabetes[8]. Both methionine and serine have been identified in peptides with DPP-IV inhibitory activity[8]. The specific sequence of this compound could confer inhibitory activity against proteases, kinases, or other enzymes.

Quantitative Data on Analogous Dipeptides

To provide a context for the potential potency of this compound, the following tables summarize quantitative data for various dipeptides with known biological activities.

Table 1: Enzyme Inhibitory Activity of Dipeptides

| Dipeptide | Target Enzyme | IC50 (µM) | Reference |

| Trp-Val | DPP-IV | Not specified | [8] |

| His-Leu | DPP-IV | Not specified | [8] |

| Glu-Lys | DPP-IV | Not specified | [8] |

| Ala-Leu | DPP-IV | Not specified | [8] |

| Val-Ala | DPP-IV | Not specified | [8] |

| Ser-Leu | DPP-IV | Not specified | [8] |

| Gly-Leu | DPP-IV | Not specified | [8] |

Table 2: Antimicrobial Activity of Peptides

| Peptide | Target Organism | MIC (µM) | Reference |

| D-MPI | E. coli | 8-64 | [9] |

| D-MPI | S. aureus | 8-64 | [9] |

| D-MPI | C. albicans | 8-64 | [9] |

Table 3: Neuroprotective Activity of Peptides

| Peptide | Protective Effect | Effective Concentration | Reference |

| ADNF-9 | Protection against GP120, NMDA, Aβ toxicity | Femtomolar range | [5] |

| CAQK | Reduction of inflammation and cell death in TBI | Not specified | [10] |

Experimental Protocols

The following are detailed methodologies for key experiments to validate the predicted biological activities of this compound.

Neuroprotection Assays

-

Objective: To determine if this compound can protect neuronal cells from excitotoxicity.

-

Method: MTT Assay for Cell Viability

-

Cell Culture: Culture primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) in appropriate media.

-

Treatment: Pre-incubate cells with varying concentrations of this compound for a specified time (e.g., 24 hours).

-

Induction of Excitotoxicity: Expose the cells to an excitotoxic agent such as glutamate or NMDA for a defined period.

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

-

Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage of the control (untreated, non-insulted cells).

-

Antimicrobial Assays

-

Objective: To assess the antimicrobial activity of this compound against a panel of pathogenic bacteria.

-

Method: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Bacterial Strains: Use standard strains of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

-

Preparation of Inoculum: Grow bacteria to the mid-logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in cation-adjusted Mueller-Hinton broth.

-

Peptide Dilution: Prepare a serial dilution of this compound in a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

-

Enzyme Inhibition Assays

-

Objective: To determine if this compound can inhibit the activity of a specific enzyme (e.g., DPP-IV).

-

Method: DPP-IV Inhibitory Assay

-

Reagents: DPP-IV enzyme, a fluorogenic substrate (e.g., Gly-Pro-AMC), and a buffer solution.

-

Assay Procedure:

-

In a 96-well plate, add the DPP-IV enzyme and varying concentrations of this compound.

-

Pre-incubate the enzyme and peptide mixture.

-

Initiate the reaction by adding the fluorogenic substrate.

-

-

Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of increase is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each peptide concentration. Determine the IC50 value, which is the concentration of the peptide required to inhibit 50% of the enzyme's activity.

-

Visualizations

Signaling Pathways

Caption: Predicted modulation of the NMDA receptor pathway by this compound.

Experimental Workflows

Caption: Workflow for antimicrobial activity screening of this compound.

Caption: Workflow for enzyme inhibition analysis of this compound.

Conclusion

This compound is a novel dipeptide with predicted biological activities spanning neuroprotection, antimicrobial effects, and enzyme inhibition. The presence of a D-amino acid is expected to confer enhanced stability, making it a promising candidate for further investigation. The experimental protocols and conceptual frameworks provided in this whitepaper offer a solid foundation for future research to elucidate the therapeutic potential of this and other novel dipeptides. In silico modeling and subsequent in vitro and in vivo studies are warranted to validate these predictions and explore the full pharmacological profile of this compound.

References

- 1. L-serine synthesis via the phosphorylated pathway in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Regional contributions of D-serine to Alzheimer’s disease pathology in male AppNL–G–F/NL–G–F mice [frontiersin.org]

- 4. D-amino acid-based peptide inhibitors as early or preventative therapy in Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JCI - A femtomolar-acting neuroprotective peptide. [jci.org]

- 6. Advances in D-Amino Acids in Neurological Research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Roles of d-Amino Acids on the Bioactivity of Host Defense Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pure.ul.ie [pure.ul.ie]

- 9. youtube.com [youtube.com]

- 10. nrtimes.co.uk [nrtimes.co.uk]

The Neuromodulatory Potential of D-Serine: A Technical Guide

An In-Depth Examination of its Role as an N-Methyl-D-Aspartate (NMDA) Receptor Co-agonist

For Researchers, Scientists, and Drug Development Professionals

Initial Clarification: D-Methionyl-L-serine vs. D-Serine

An extensive review of the scientific literature reveals that the neuromodulatory activity at the N-Methyl-D-Aspartate (NMDA) receptor is attributed to D-serine , not this compound. D-serine is a well-established endogenous co-agonist of the NMDA receptor, playing a crucial role in synaptic plasticity and neuronal signaling. In contrast, there is no significant body of research indicating a neuromodulatory role for this compound. Therefore, this guide will focus on the extensive and well-documented neuromodulatory potential of D-serine.

Executive Summary

D-serine has emerged as a key neuromodulator in the central nervous system (CNS), primarily through its action as a co-agonist at the glycine binding site of the NMDA receptor.[1][2] This function is critical for the activation of NMDA receptors, which are pivotal in synaptic plasticity, learning, and memory.[3] Dysregulation of D-serine levels has been implicated in various neurological and psychiatric disorders, making its metabolic pathways a significant area of interest for therapeutic intervention. This document provides a comprehensive overview of the synthesis, release, receptor interaction, and degradation of D-serine, along with detailed experimental protocols for its study and a summary of key quantitative data.

D-Serine Metabolism and Signaling Pathway

D-serine concentration in the synapse is tightly regulated by its synthesis, transport, and degradation. The primary pathway involves the conversion of L-serine to D-serine by the enzyme serine racemase, and its degradation by D-amino acid oxidase (DAAO).

Synthesis and Release of D-Serine

D-serine is synthesized from its enantiomer, L-serine, by the pyridoxal 5'-phosphate (PLP)-dependent enzyme, serine racemase.[4] This conversion occurs in both neurons and glial cells, particularly astrocytes.[1][4] The release of D-serine from these cells is thought to be a regulated process, potentially occurring via transporters and in response to neuronal activity, such as the activation of glutamate receptors.[1][4]

Interaction with the NMDA Receptor

The NMDA receptor, a subtype of ionotropic glutamate receptor, is unique in its requirement for the binding of both glutamate and a co-agonist to its glycine binding site for activation.[5] D-serine acts as a potent endogenous co-agonist at this site, often demonstrating higher potency than glycine itself in certain brain regions.[3] Upon co-activation by glutamate and D-serine, the NMDA receptor channel opens, allowing the influx of Ca2+ into the postsynaptic neuron. This calcium influx triggers a cascade of intracellular signaling events that are fundamental to synaptic plasticity.[6]

Degradation of D-Serine

The primary enzyme responsible for the degradation of D-serine is D-amino acid oxidase (DAAO), a flavin adenine dinucleotide (FAD)-dependent peroxisomal enzyme.[7] DAAO catalyzes the oxidative deamination of D-serine to hydroxypyruvate, ammonia, and hydrogen peroxide. The expression of DAAO varies across different brain regions, which contributes to the differential regulation of D-serine levels.

Signaling Pathway Diagram

Caption: D-Serine Signaling Pathway at the Glutamatergic Synapse.

Quantitative Data

The following tables summarize key quantitative parameters related to the enzymes involved in D-serine metabolism and the interaction of D-serine with the NMDA receptor.

Enzyme Kinetics

| Enzyme | Substrate | Km | Vmax | Source Organism | Notes |

| Serine Racemase | L-Serine | ~10 mM | ~5 µmol/mg per h | Rat Brain | Purified enzyme.[8] |

| D-Serine | ~60 mM | ~22 µmol/mg per h | Rat Brain | Purified enzyme, reverse reaction.[8] | |

| D-Amino Acid Oxidase (hDAAO) | D-Serine | 1.8 - 4.5 mM | - | Human | Apparent Km values vary between studies. |

| L-Serine | Ki = 26.2 mM | - | Human | Competitive inhibitor.[9] |

Receptor Potency

| Receptor Subtype | Ligand | EC50 / Ki | Species | Notes |

| NMDA Receptor | D-Serine | Potency can be up to 3x higher than glycine depending on subunit composition.[5] | Rat | Expressed in oocytes. |

| NMDA Receptor | L-Glutamate | EC50 ~19 µM | - | For non-desensitizing response.[10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the neuromodulatory role of D-serine.

Measurement of Serine Racemase Activity

This protocol is adapted from a chemiluminescent assay for the specific detection of D-serine.[8]

Objective: To quantify the enzymatic activity of serine racemase by measuring the production of D-serine from L-serine.

Materials:

-

Enzyme extract or purified serine racemase

-

50 mM Tris-HCl, pH 8.0

-

1 mM EDTA

-

2 mM DTT

-

15 µM Pyridoxal 5'-phosphate (PLP)

-

20 mM L-serine

-

Trichloroacetic acid (TCA)

-

Water-saturated diethyl ether

-

D-serine detection kit (chemiluminescent)

Procedure:

-

Prepare the reaction mixture containing 50 mM Tris-HCl (pH 8.0), 1 mM EDTA, 2 mM DTT, 15 µM PLP, and the enzyme sample.

-

Initiate the reaction by adding 20 mM L-serine. For blanks, use a boiled enzyme extract.

-

Incubate the reaction at 37°C for a defined period (e.g., 0.5-8 hours), ensuring the reaction stays within the linear range.

-

Terminate the reaction by adding TCA to a final concentration of 5%.

-

Centrifuge to pellet the precipitated protein.

-

Extract the supernatant twice with water-saturated diethyl ether to remove TCA.

-

Quantify the D-serine concentration in the extracted supernatant using a specific D-serine detection assay, following the manufacturer's instructions.

-

Calculate the enzyme activity based on the amount of D-serine produced per unit time per amount of enzyme.

Quantification of D-Serine in Brain Tissue by HPLC

This protocol outlines a general procedure for the analysis of D-serine in brain tissue using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.[1][2]

Objective: To accurately measure the concentration of D-serine in brain tissue samples.

Materials:

-

Brain tissue sample

-

Homogenization buffer

-

Acetonitrile or other protein precipitation agent

-

Centrifuge

-

Derivatization agent (e.g., o-phthalaldehyde/N-acetyl-L-cysteine (OPA/NAC) or 9-fluorenylmethyl chloroformate (FMOC-Cl))

-

HPLC system with a fluorescence or UV detector

-

Chiral column or a reversed-phase column suitable for separating the derivatized enantiomers

-

D-serine and L-serine standards

Procedure:

-

Sample Preparation:

-

Homogenize the brain tissue in a suitable buffer on ice.

-

Precipitate proteins by adding a solvent like acetonitrile and centrifuge at high speed to pellet the protein.

-

Collect the supernatant containing the amino acids.

-

-

Derivatization:

-

Mix a known volume of the supernatant with the derivatization reagent according to the specific protocol for that reagent. This step confers a chromophore or fluorophore to the amino acids, allowing for their detection.

-

-

HPLC Analysis:

-

Inject the derivatized sample onto the HPLC system.

-

Separate the D- and L-serine enantiomers using an appropriate column and mobile phase gradient.

-

Detect the derivatized amino acids using a fluorescence or UV detector at the appropriate wavelength.

-

-

Quantification:

-

Generate a standard curve using known concentrations of derivatized D-serine and L-serine standards.

-

Determine the concentration of D-serine in the sample by comparing its peak area to the standard curve.

-

Electrophysiological Recording of NMDA Receptor Currents

This protocol describes a whole-cell patch-clamp recording from a neuron to measure NMDA receptor-mediated currents in response to D-serine application.[11][12]

Objective: To measure the potentiation of NMDA receptor currents by D-serine.

Materials:

-

Cultured neurons or acute brain slices

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass pipettes

-

External recording solution (Artificial Cerebrospinal Fluid - ACSF) containing glutamate and antagonists for non-NMDA glutamate receptors (e.g., CNQX) and GABA-A receptors (e.g., picrotoxin).

-

Internal pipette solution

-

D-serine solution

Procedure:

-

Prepare acute brain slices or cultured neurons for recording.

-

Pull patch pipettes from borosilicate glass and fill with the internal solution.

-

Establish a whole-cell patch-clamp recording from a target neuron.

-

Voltage-clamp the neuron at a holding potential (e.g., -60 mV or +40 mV to relieve Mg2+ block).

-

Perfuse the recording chamber with ACSF containing glutamate and other necessary antagonists.

-

Apply D-serine at a known concentration to the bath or locally to the recorded neuron.

-

Record the inward current mediated by NMDA receptors.

-

Wash out the D-serine and observe the return of the current to baseline.

-

Analyze the amplitude and kinetics of the D-serine-evoked NMDA receptor current.

Experimental Workflow Diagram

Caption: Workflow for Quantification of D-Serine in Brain Tissue by HPLC.

Conclusion

D-serine is a critical neuromodulator that fine-tunes glutamatergic neurotransmission through its co-agonist activity at the NMDA receptor. The intricate balance of its synthesis by serine racemase and degradation by DAAO presents multiple targets for the development of novel therapeutics for a range of CNS disorders. The experimental protocols and quantitative data provided in this guide offer a foundational resource for researchers and drug development professionals aiming to further elucidate the role of D-serine in brain function and pathology. Future research will likely focus on the specific roles of D-serine in different neuronal circuits and its potential as a biomarker and therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Investigating brain D-serine: advocacy for good practices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-Serine, the Shape-Shifting NMDA Receptor Co-agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Excitatory and inhibitory D-serine binding to the NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Synaptic NMDA receptor activity at resting membrane potentials [frontiersin.org]

- 7. D-serine Measurements in Brain Slices or Other Tissue Explants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Preparation and assay of recombinant serine racemase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

- 12. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of D-Methionyl-L-Serine Receptor Binding: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

The exploration of novel peptide-based therapeutics necessitates a robust understanding of their interactions with biological targets. D-methionyl-L-serine is a dipeptide with emergent interest for its potential biological activities. However, the specific receptor mediating its effects remains to be fully elucidated. This technical guide provides a comprehensive, albeit prospective, framework for the in silico modeling of this compound receptor binding. The methodologies detailed herein offer a roadmap for researchers to follow once a putative receptor is identified, from initial receptor modeling and ligand preparation to advanced molecular dynamics simulations and binding energy calculations. This document serves as a foundational resource for the computational assessment of this, and other novel dipeptideligands, in the drug discovery pipeline.

Introduction

Peptides are increasingly recognized as promising therapeutic agents due to their high specificity and potency.[1][2] The dipeptide this compound represents a novel chemical entity with potential pharmacological relevance. Understanding the molecular basis of its interaction with a cognate receptor is paramount for elucidating its mechanism of action and for the rational design of peptidomimetic drugs. In silico modeling provides a powerful and cost-effective approach to investigate these interactions at an atomic level, offering insights that can guide experimental studies.[3][4]

This whitepaper outlines a systematic workflow for the computational modeling of this compound binding to a hypothetical receptor. While the specific receptor for this dipeptide is currently unconfirmed, the principles and protocols described are broadly applicable to the study of peptide-receptor interactions.

Hypothetical Receptor Identification and Homology Modeling

In the absence of an experimentally determined structure for a this compound receptor, homology modeling presents a viable strategy for generating a three-dimensional model. This approach relies on the identification of a suitable template structure with a high degree of sequence similarity to the target receptor.

Experimental Protocol: Homology Modeling

-

Template Identification: The amino acid sequence of the hypothetical target receptor is used to search protein structure databases (e.g., Protein Data Bank - PDB) using tools like BLAST (Basic Local Alignment Search Tool). A template with high sequence identity (>30%), similar domain organization, and, ideally, a co-crystallized ligand analogous to a dipeptide is selected.

-

Sequence Alignment: The target and template sequences are aligned to ensure the correct correspondence of residues, particularly in conserved regions and the putative binding site.

-

Model Building: A homology modeling software (e.g., MODELLER, Swiss-Model) is used to construct the 3D model of the target receptor based on the alignment with the template structure. This involves copying the coordinates of the aligned residues and building the non-aligned regions (loops).

-

Model Refinement and Validation: The generated model undergoes energy minimization to relieve any steric clashes. The quality of the model is then assessed using tools like PROCHECK (for stereochemical quality), and Ramachandran plots (for backbone dihedral angles).

Ligand and Receptor Preparation

Proper preparation of both the ligand (this compound) and the receptor model is a critical step for successful molecular docking and simulation studies.

Experimental Protocol: Ligand and Receptor Preparation

-

Ligand Preparation:

-

A 3D structure of this compound is generated using a molecular builder (e.g., Avogadro, ChemDraw).

-

The ligand is then energy minimized using a suitable force field (e.g., MMFF94).

-

Appropriate protonation states at physiological pH (~7.4) are assigned, and partial charges are calculated.

-

-

Receptor Preparation:

-

The homology model of the receptor is prepared by removing water molecules and any co-factors not relevant to the binding interaction.

-

Hydrogen atoms are added to the protein structure.

-

The protonation states of ionizable residues (e.g., Histidine, Aspartate, Glutamate) are determined, often with the aid of software that predicts pKa values.

-

The protein structure is energy minimized to relax the side chains.

-

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.[2][5] This method helps in identifying plausible binding modes and estimating the strength of the interaction.

Experimental Protocol: Molecular Docking

-

Binding Site Prediction: If the binding site is unknown, it can be predicted using pocket detection algorithms that analyze the receptor's surface topology.

-

Grid Generation: A grid box is defined around the predicted binding site on the receptor. This grid is used by the docking algorithm to calculate the interaction energies.

-

Docking Simulation: A docking program (e.g., AutoDock Vina, GOLD) is used to systematically sample different conformations and orientations of the this compound within the defined grid box.

-

Scoring and Analysis: The docking poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the receptor.

Hypothetical Docking Results

To illustrate the type of data generated from such a study, the following table summarizes hypothetical docking scores and interacting residues for this compound with a putative G-protein coupled receptor (GPCR).

| Docking Pose | Binding Affinity (kcal/mol) | Interacting Receptor Residues | Interaction Type |

| 1 | -8.5 | Tyr120, Asn250 | Hydrogen Bond |

| 2 | -8.2 | Trp150, Phe280 | Pi-Pi Stacking |

| 3 | -7.9 | Val110, Leu245 | Hydrophobic |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a more dynamic and realistic representation of the ligand-receptor complex compared to static docking.[6][7] MD simulations can be used to assess the stability of the docked pose and to calculate binding free energies.

Experimental Protocol: Molecular Dynamics Simulation

-

System Setup: The top-ranked docked complex is solvated in a box of explicit water molecules, and ions are added to neutralize the system and mimic physiological salt concentration.

-

Equilibration: The system is subjected to a series of energy minimization and equilibration steps. This involves gradually heating the system to the desired temperature (e.g., 310 K) and adjusting the pressure while restraining the protein and ligand atoms.

-

Production Run: Once equilibrated, the restraints are removed, and a production MD simulation is run for a significant period (e.g., 100 ns or more). The trajectory of the atoms is saved at regular intervals.

-

Trajectory Analysis: The MD trajectory is analyzed to assess the stability of the complex, typically by calculating the root-mean-square deviation (RMSD) of the protein and ligand backbone atoms over time. Other analyses include monitoring hydrogen bonds and calculating the root-mean-square fluctuation (RMSF) of individual residues.

Hypothetical Molecular Dynamics Data

The following table presents hypothetical data from a 100 ns MD simulation of the top-ranked this compound-receptor complex.

| Metric | Value | Interpretation |

| Average RMSD of Receptor Backbone | 1.8 Å | The receptor structure is stable throughout the simulation. |

| Average RMSD of Ligand | 0.9 Å | The ligand remains stably bound in the binding pocket. |

| Average Number of Hydrogen Bonds | 3 | Consistent hydrogen bonding contributes to binding stability. |

Binding Free Energy Calculations

MD simulations can be further leveraged to calculate the binding free energy of the ligand-receptor complex, providing a more accurate estimation of binding affinity than docking scores.

Experimental Protocol: MM/PBSA Calculation

-

Snapshot Extraction: A number of snapshots (e.g., 100) are extracted from the stable part of the MD trajectory.

-

Energy Calculations: For each snapshot, the Molecular Mechanics with Poisson-Boltzmann Surface Area (MM/PBSA) method is used to calculate the free energy of the complex, the receptor, and the ligand.

-

Binding Free Energy Calculation: The binding free energy is calculated as the difference between the free energy of the complex and the sum of the free energies of the receptor and the ligand.

Hypothetical Binding Free Energy Data

The table below shows a hypothetical breakdown of the binding free energy components for the this compound-receptor interaction.

| Energy Component | Value (kcal/mol) |

| Van der Waals Energy | -45.2 |

| Electrostatic Energy | -20.5 |

| Polar Solvation Energy | 35.8 |

| Non-polar Solvation Energy | -5.1 |

| Total Binding Free Energy (ΔG) | -35.0 |

Visualization of Workflows and Pathways

In Silico Modeling Workflow

Caption: A generalized workflow for the in silico modeling of ligand-receptor binding.

Hypothetical GPCR Signaling Pathway

Caption: A simplified diagram of a hypothetical GPCR signaling cascade.

Conclusion

This whitepaper provides a detailed, albeit prospective, guide to the in silico modeling of this compound receptor binding. The outlined protocols for homology modeling, molecular docking, molecular dynamics simulations, and binding free energy calculations represent a robust computational strategy for characterizing ligand-receptor interactions. While the specific receptor for this compound remains to be identified, the methodologies presented here offer a clear and actionable framework for future research. The application of these computational techniques will be instrumental in accelerating the discovery and development of novel therapeutics targeting the receptor for this intriguing dipeptide.

References

- 1. Computational design of peptide ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances and Computational Approaches in Peptide Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Frontiers | Towards rational computational peptide design [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Molecular Dynamics Scoring of Protein–Peptide Models Derived from Coarse-Grained Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Metabolic Pathway Investigation of D-Methionyl-L-serine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and current understanding of the metabolic fate of the dipeptide D-Methionyl-L-serine. Given the increasing interest in D-amino acid-containing peptides for various therapeutic applications, a thorough investigation of their metabolic stability and pathways is crucial for drug development. This document outlines the predicted metabolic pathway of this compound, details the experimental protocols required for its investigation, presents available quantitative data for related compounds, and visualizes key pathways and workflows using Graphviz diagrams. The information is intended to serve as a foundational resource for researchers embarking on the study of this and similar dipeptides.

Introduction

The metabolic fate of peptides is a critical determinant of their pharmacokinetic and pharmacodynamic properties. While the metabolism of L-amino acid-containing peptides is well-characterized, the introduction of D-amino acids can significantly alter their stability and biological activity. This compound, a dipeptide containing a D-amino acid at the N-terminus, presents a unique case for metabolic investigation. This guide explores the probable metabolic pathway, beginning with its potential hydrolysis and the subsequent metabolism of its constituent amino acids, D-methionine and L-serine.

Predicted Metabolic Pathway of this compound

The metabolic journey of this compound is predicted to begin with the hydrolysis of the peptide bond, releasing D-methionine and L-serine. However, the stereochemistry of the N-terminal D-methionine poses a significant challenge to hydrolysis by many common mammalian peptidases.

Dipeptide Hydrolysis: A Critical Step

Mammalian renal dipeptidases, key enzymes in dipeptide metabolism, have been shown to efficiently hydrolyze dipeptides with a C-terminal D-amino acid but not those with an N-terminal D-amino acid residue[1]. This suggests that this compound may exhibit significant resistance to hydrolysis by these enzymes in mammals. However, some peptidases from other sources, such as cephalopods and certain microorganisms, have demonstrated broader substrate specificity and may be capable of cleaving such bonds[1]. Intracellular peptidases with different specificities might also play a role.

Metabolism of D-Methionine

Once liberated, D-methionine is expected to be metabolized through pathways known for D-amino acid catabolism. The primary enzyme involved is D-amino acid oxidase (DAO), a flavoenzyme that catalyzes the oxidative deamination of neutral and basic D-amino acids[1].

The reaction proceeds as follows: D-Methionine + O₂ + H₂O → α-keto-γ-methylthiobutyrate + NH₃ + H₂O₂

The resulting α-keto acid can then enter central metabolic pathways.

Metabolism of L-Serine

L-serine, upon its release, will enter the well-established L-serine metabolic network. L-serine is a non-essential amino acid with diverse metabolic fates. It can be converted to glycine, pyruvate, or used in the synthesis of other biomolecules like phospholipids and cysteine[2][3]. The main pathways include:

-

Conversion to Glycine: Catalyzed by serine hydroxymethyltransferase (SHMT), this reaction is a key entry point into one-carbon metabolism.

-

Conversion to Pyruvate: This can occur via serine dehydratase.

-

Synthesis of Phospholipids: L-serine is a precursor for the synthesis of phosphatidylserine.

-

Cysteine Synthesis: L-serine condenses with homocysteine to form cystathionine, a precursor to cysteine.

The following Graphviz diagram illustrates the predicted overall metabolic pathway.

Quantitative Data

Table 1: Cellular Uptake Rates of Various Dipeptides in CHO Cells

| Dipeptide | Uptake Rate (µmol/10^5 cells/day) | Uptake Phenotype |

|---|---|---|

| Alanyl-Glutamine (AQ) | 1.5 - 3.0 | Fast |

| Glycyl-Tyrosine (GY) | 1.5 - 3.0 | Fast |

| Glycyl-Glutamine (GQ) | ~0.1 | Slow |

| Prolyl-Tyrosine (PY) | ~0.1 | Slow |

Data adapted from a study on dipeptide supplementation in CHO cell cultures[4].

Table 2: Metabolic Flux Analysis of L-serine Synthesis in Corynebacterium glutamicum

| Condition | L-serine Synthesis Flux (% of G3P joint) | Pentose Phosphate Pathway Flux (%) |

|---|---|---|

| Control | 100 | 100 |

| + Folate | Decreased | Increased |

| + Vitamin B12 | Increased | Increased |

Qualitative summary of findings from metabolic flux analysis studies[5][6]. Absolute values are strain and condition-dependent.

Experimental Protocols

A thorough investigation of the this compound metabolic pathway requires a combination of in vitro and cell-based assays. The following protocols provide a framework for these experiments.

In Vitro Dipeptidase Hydrolysis Assay

Objective: To determine the susceptibility of this compound to hydrolysis by purified peptidases or tissue homogenates.

Materials:

-

This compound

-

Purified peptidase (e.g., porcine kidney dipeptidase) or tissue homogenate (e.g., kidney, small intestine)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Quenching solution (e.g., 10% trichloroacetic acid)

-

Analytical system for product quantification (e.g., HPLC-MS/MS)

Procedure:

-

Prepare a stock solution of this compound in the reaction buffer.

-

Pre-incubate the enzyme or tissue homogenate in the reaction buffer at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the this compound substrate to the enzyme solution.

-

At various time points, withdraw aliquots of the reaction mixture and stop the reaction by adding the quenching solution.

-

Centrifuge the samples to pellet precipitated protein.

-

Analyze the supernatant for the presence of D-methionine and L-serine using a validated analytical method (see section 4.4).

-

Calculate the rate of hydrolysis.

Cellular Uptake and Metabolism Assay

Objective: To quantify the uptake of this compound into cultured cells and to identify its intracellular metabolites.

Materials:

-

Cultured cells (e.g., Caco-2 for intestinal absorption, or a cell line relevant to the therapeutic target)

-

Cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer)

-

Analytical system for quantification (e.g., LC-MS/MS)

Procedure:

-

Seed cells in multi-well plates and grow to confluence.

-

Replace the culture medium with fresh medium containing a known concentration of this compound.

-

Incubate for various time periods.

-

At each time point, aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular dipeptide.

-

Lyse the cells using the lysis buffer.

-

Collect the cell lysates and centrifuge to remove cellular debris.

-

Analyze the supernatant for intracellular concentrations of this compound, D-methionine, and L-serine.

-

The extracellular medium can also be analyzed to measure the depletion of the dipeptide.

D-Amino Acid Oxidase (DAO) Activity Assay

Objective: To confirm the metabolic conversion of D-methionine by DAO.

Materials:

-

D-methionine

-

Purified D-amino acid oxidase or a tissue homogenate rich in DAO (e.g., kidney)

-

Reaction buffer (e.g., 100 mM sodium pyrophosphate, pH 8.3)

-

Assay components for detecting H₂O₂ production (e.g., horseradish peroxidase and a chromogenic substrate like Amplex Red)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, horseradish peroxidase, and the chromogenic substrate.

-

Add the DAO enzyme or tissue homogenate.

-

Initiate the reaction by adding D-methionine.

-

Monitor the change in absorbance over time at the appropriate wavelength for the chosen chromogenic substrate.

-

The rate of increase in absorbance is proportional to the rate of H₂O₂ production and thus DAO activity.

Analytical Methodology: LC-MS/MS for Dipeptide and Amino Acid Quantification

Objective: To accurately quantify this compound and its metabolic products in biological matrices.

Instrumentation:

-

Liquid Chromatography (LC) system with a chiral column for separating D- and L-amino acids.

-

Tandem Mass Spectrometer (MS/MS) for sensitive and specific detection.

Sample Preparation:

-

Protein Precipitation: For plasma, cell lysates, or tissue homogenates, add a cold organic solvent (e.g., acetonitrile or methanol) to precipitate proteins.

-

Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

-

Supernatant Collection: Transfer the supernatant to a new tube.

-

Derivatization (optional but recommended for chiral separation): Use a chiral derivatizing agent (e.g., Marfey's reagent) to create diastereomers that can be separated on a standard C18 column.

-

Reconstitution: Dry the sample and reconstitute in a solvent compatible with the LC mobile phase.

LC-MS/MS Analysis:

-

Develop a multiple reaction monitoring (MRM) method for the specific parent-to-fragment ion transitions of this compound, D-methionine, L-serine, and their derivatized forms.

-

Optimize the LC gradient for optimal separation of the analytes.

-

Quantify the analytes using a standard curve prepared with known concentrations of the target molecules.

The following diagram illustrates a typical experimental workflow for investigating the metabolism of this compound.

Signaling Pathways

The metabolic products of this compound, particularly L-serine and its downstream metabolites, can influence various signaling pathways. L-serine is a precursor to D-serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a central role in synaptic plasticity and neurotransmission. Additionally, L-serine metabolism is tightly linked to one-carbon metabolism, which provides methyl groups for DNA and histone methylation, thereby influencing epigenetic regulation.

The diagram below outlines the relationship between L-serine metabolism and key signaling and biosynthetic pathways.

Conclusion

The investigation of the this compound metabolic pathway requires a multi-faceted approach, combining in vitro enzymatic assays with cell-based models of uptake and metabolism. The predicted resistance of the N-terminal D-methionine to hydrolysis by common mammalian dipeptidases is a key consideration that may confer increased stability to this dipeptide. Should hydrolysis occur, the subsequent metabolism of D-methionine and L-serine would follow established pathways involving D-amino acid oxidase and the complex L-serine metabolic network, respectively. The experimental protocols and analytical methods detailed in this guide provide a robust framework for elucidating the precise metabolic fate of this compound, data that is essential for its potential development as a therapeutic agent. Further research is warranted to identify specific peptidases capable of cleaving this dipeptide and to obtain quantitative kinetic data for each metabolic step.

References

- 1. D-amino acid hydrolysing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Tracking dipeptides at work-uptake and intracellular fate in CHO culture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Metabolic flux analysis of L-serine synthesis by Corynebacterium glutamicum SYPS-062] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolic engineering and flux analysis of Corynebacterium glutamicum for L-serine production - PubMed [pubmed.ncbi.nlm.nih.gov]

Spontaneous Formation of D-Methionyl-L-serine in vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The spontaneous, non-enzymatic formation of peptides is a cornerstone of prebiotic chemistry and holds significant implications for the origin of life and the synthesis of novel biomolecules. This technical guide explores the principles and plausible methodologies for the in vitro spontaneous formation of the mixed chirality dipeptide, D-Methionyl-L-serine. While direct experimental data for this specific dipeptide is not extensively documented, this paper synthesizes established principles of non-enzymatic peptide bond formation, including Salt-Induced Peptide Formation (SIPF) and wet-dry cycling, to provide a theoretical and practical framework for its synthesis. Detailed hypothetical experimental protocols, representative data, and mechanistic diagrams are presented to guide researchers in this area of study.

Introduction

The emergence of peptides from simple amino acid monomers is a critical step in the origins of life. Beyond its prebiotic significance, the non-enzymatic synthesis of peptides, particularly those containing D-amino acids, is of growing interest in drug development for their enhanced stability and unique biological activities. The dipeptide this compound represents a simple yet intriguing model for studying chiral selection and the fundamental physicochemical conditions that drive peptide bond formation in the absence of biological catalysts. This guide outlines plausible abiotic mechanisms for its formation.

Plausible Mechanisms for Spontaneous Dipeptide Formation

Two primary mechanisms are considered for the spontaneous formation of peptide bonds under prebiotic conditions: Salt-Induced Peptide Formation (SIPF) and condensation through wet-dry cycles.

Salt-Induced Peptide Formation (SIPF)

The SIPF reaction is a well-documented process where the presence of salts, particularly those containing divalent cations like copper (Cu²⁺), facilitates the condensation of amino acids in aqueous solutions.[1][2][3] The mechanism is thought to involve the formation of a copper-amino acid complex that activates the carboxylic acid group, making it susceptible to nucleophilic attack by the amino group of a second amino acid.[3]

Wet-Dry Cycles

Wet-dry cycles provide a mechanism for concentrating reactants and driving condensation reactions by removing water, which is a product of peptide bond formation.[4] In this model, a solution of amino acids is subjected to repeated cycles of hydration and dehydration, mimicking environments such as tidal pools on a prebiotic Earth. During the dry phase, the increased concentration of amino acids and the removal of water favor the formation of peptide bonds.

Experimental Protocols (Hypothetical)

The following are proposed experimental protocols for the spontaneous formation of this compound based on the mechanisms described above.

Protocol for Salt-Induced Peptide Formation (SIPF)

-

Preparation of Stock Solutions:

-

Prepare a 0.1 M solution of D-Methionine in deionized water.

-

Prepare a 0.1 M solution of L-Serine in deionized water.

-

Prepare a 0.1 M solution of Copper(II) Chloride (CuCl₂) in deionized water.

-

Prepare a 1 M solution of Sodium Chloride (NaCl) in deionized water.

-

-

Reaction Setup:

-

In a 10 mL glass vial, combine 1 mL of D-Methionine stock, 1 mL of L-Serine stock, 1 mL of CuCl₂ stock, and 2 mL of NaCl stock.

-

Adjust the final volume to 10 mL with deionized water. The final concentrations will be 10 mM D-Methionine, 10 mM L-Serine, 10 mM CuCl₂, and 200 mM NaCl.

-

Prepare a control reaction without CuCl₂.

-

Adjust the pH of the solution to a desired value (e.g., pH 7.0) using dilute HCl or NaOH.

-

-

Incubation:

-

Seal the vials and place them in a temperature-controlled incubator or water bath at 85°C.

-

Collect aliquots at various time points (e.g., 24, 48, 72 hours) for analysis.

-

-

Analysis:

-

Quench the reaction by adding a chelating agent (e.g., EDTA) to remove Cu²⁺ ions.

-

Analyze the samples using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to identify and quantify the formation of this compound.

-

Protocol for Wet-Dry Cycles

-

Preparation of Initial Solution:

-

Prepare a 0.05 M aqueous solution containing both D-Methionine and L-Serine.

-

Adjust the pH of the solution to a desired value (e.g., pH 7.0, 10.0).[4]

-

-

Wet-Dry Cycling:

-

Aliquot 1 mL of the initial solution into several glass vials.

-

Place the vials in an oven at 80°C until the water has completely evaporated (dry phase).[4]

-

Rehydrate the dried residue with 1 mL of deionized water (wet phase).

-

Repeat this cycle for a desired number of iterations (e.g., 5, 10, 20 cycles).

-

-

Analysis:

-

After the final cycle, dissolve the residue in a known volume of a suitable solvent.

-

Analyze the samples using HPLC and MS to identify and quantify the formation of this compound and any longer oligomers.

-

Data Presentation (Hypothetical)

The following tables present hypothetical quantitative data that could be expected from the experiments described above.

Table 1: Hypothetical Yield of this compound via SIPF at 85°C

| Time (hours) | Yield (%) with CuCl₂ | Yield (%) without CuCl₂ (Control) |

| 24 | 0.5 | < 0.1 |

| 48 | 1.2 | < 0.1 |

| 72 | 2.5 | 0.1 |

Table 2: Hypothetical Yield of this compound via Wet-Dry Cycles at 80°C

| Number of Cycles | Yield (%) at pH 7.0 | Yield (%) at pH 10.0 |

| 5 | 1.0 | 1.8 |

| 10 | 2.5 | 4.0 |

| 20 | 5.0 | 7.5 |

Discussion and Future Directions

The spontaneous formation of this compound in vitro is a plausible process under conditions that mimic prebiotic environments. The SIPF and wet-dry cycle methodologies provide robust frameworks for investigating this phenomenon. The presence of a metal catalyst like Cu²⁺ in the SIPF reaction appears to be crucial for activating the amino acids for condensation.[3] For wet-dry cycles, alkaline conditions may favor higher yields of dipeptide formation.[4]

Future research should focus on a systematic investigation of various reaction parameters, including temperature, pH, salt concentration, and the presence of mineral surfaces (e.g., clays), which have been shown to catalyze peptide formation.[5] Furthermore, the chiral selectivity of these reactions is a critical area of inquiry. Studies have shown that the presence of one chiral amino acid can influence the incorporation of another, leading to chiral selection in dipeptide formation.[6] Investigating whether a pre-existing enantiomeric excess of either D-Methionine or L-Serine influences the yield and chirality of the resulting dipeptides would provide valuable insights into the origins of homochirality in biological systems.

Conclusion

This technical guide provides a comprehensive overview of the theoretical and practical aspects of the spontaneous in vitro formation of this compound. By leveraging established methodologies from prebiotic chemistry, researchers can explore the fundamental principles of non-enzymatic peptide synthesis. The hypothetical protocols and data presented herein serve as a starting point for designing and interpreting experiments aimed at understanding the formation of mixed chirality dipeptides, with potential applications in astrobiology, synthetic chemistry, and the development of novel peptide-based therapeutics.

References

- 1. Investigations on the mechanism of the salt-induced peptide formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. salt-induced peptide formation: Topics by Science.gov [science.gov]

- 3. mdpi.com [mdpi.com]

- 4. eppcgs.org [eppcgs.org]

- 5. The combination of salt induced peptide formation reaction and clay catalysis: a way to higher peptides under primitive earth conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Selection of Amino Acid Chirality Induced by Cyclic Dipeptide Synthesis in Plausible Prebiotic Conditions [frontiersin.org]

An In-depth Technical Guide to the Chirality of D-Methionyl-L-serine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chirality of the dipeptide D-Methionyl-L-serine. It details the stereospecific synthesis, methods for chiral analysis, and characterization of this molecule. The incorporation of a D-amino acid, methionine, at the N-terminus and an L-amino acid, serine, at the C-terminus results in a dipeptide with unique stereochemical properties. These properties can significantly influence its biological activity, enzymatic stability, and overall pharmacological profile. This document outlines detailed experimental protocols for the synthesis and analysis of this compound, presents key physicochemical data in a structured format, and utilizes diagrams to illustrate fundamental concepts and workflows relevant to its study.

Introduction

The chirality of amino acids and the peptides they form is a critical determinant of their biological function. While L-amino acids are the predominant enantiomers found in naturally occurring proteins, the strategic incorporation of D-amino acids into peptide sequences is a key strategy in modern drug design. D-amino acid-containing peptides often exhibit enhanced resistance to enzymatic degradation, leading to improved in vivo stability and bioavailability.[1][2] The specific arrangement of chiral centers in a dipeptide like this compound dictates its three-dimensional structure, which in turn governs its interactions with biological targets.

This guide focuses on the synthesis and stereochemical analysis of this compound, a dipeptide with two chiral centers of opposing configurations. Understanding the precise spatial arrangement of its constituent amino acids is paramount for elucidating its structure-activity relationship and potential therapeutic applications.

Stereospecific Synthesis of this compound

The synthesis of this compound with defined stereochemistry is most reliably achieved through solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy. This method allows for the sequential addition of amino acids with protected side chains to a solid support, ensuring the preservation of chirality at each step.

Below is a diagram illustrating the workflow for the solid-phase synthesis of this compound.

Experimental Protocol: Solid-Phase Peptide Synthesis

-

Resin Preparation: Swell Wang resin in dimethylformamide (DMF) for 1 hour in a reaction vessel.

-

First Amino Acid Loading:

-

Dissolve Fmoc-L-Ser(tBu)-OH, HOBt, and DIC in DMF.

-

Add the solution to the swollen resin and agitate for 4 hours at room temperature.

-

Wash the resin with DMF, dichloromethane (DCM), and methanol, then dry under vacuum.

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the L-serine.

-

Wash the resin thoroughly with DMF.

-

-

Second Amino Acid Coupling:

-

In a separate vessel, activate Fmoc-D-Met-OH with a coupling agent such as HATU and an activator base like DIPEA in DMF.

-

Add the activated D-methionine solution to the resin and agitate for 2 hours.

-

Perform a ninhydrin test to confirm the completion of the coupling reaction.

-

-

Final Fmoc Deprotection:

-

Repeat the Fmoc deprotection step with 20% piperidine in DMF.

-

Wash the resin with DMF and DCM.

-

-

Cleavage and Deprotection:

-

Treat the resin with a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIPS), and water (e.g., 95:2.5:2.5 v/v/v) for 2-3 hours to cleave the dipeptide from the resin and remove the tBu side-chain protecting group from serine.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

-

-

Purification:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water with a small amount of acetonitrile).

-

Purify the dipeptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

-

Collect the fractions containing the pure product and lyophilize to obtain the final this compound as a white powder.

-

Physicochemical and Chiral Properties

| Property | Value | Method of Determination |

| Molecular Formula | C₈H₁₆N₂O₄S | - |

| Molecular Weight | 236.29 g/mol | - |

| Appearance | White crystalline powder | Visual Inspection |

| Melting Point | Not Determined | Differential Scanning Calorimetry |

| Specific Rotation ([\a]D) | Not Determined | Polarimetry |

| Chiral Purity | >99% | Chiral HPLC |

Experimental Protocols for Chiral Analysis and Characterization

A combination of analytical techniques is essential to confirm the synthesis of the correct dipeptide and to verify its chiral integrity.

Below is a diagram representing a typical analytical workflow for the characterization of this compound.

Polarimetry

Objective: To measure the optical rotation of the dipeptide, which is a characteristic property of a chiral molecule.

Protocol:

-

Prepare a solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or 0.1 M HCl).

-

Calibrate the polarimeter using a blank solvent.

-

Fill a polarimeter cell of a known path length (e.g., 1 dm) with the dipeptide solution, ensuring no air bubbles are present.

-

Measure the angle of rotation at a specific wavelength (typically the sodium D-line, 589 nm) and temperature.

-

Calculate the specific rotation using the formula: [\a]^T_λ = a / (l * c), where a is the observed rotation, l is the path length in dm, and c is the concentration in g/mL.

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To separate the desired D-L dipeptide from other potential stereoisomers (L-L, L-D, D-D) and to determine its enantiomeric purity.

Protocol:

-

Column: Utilize a chiral stationary phase (CSP) column, such as one based on a cyclodextrin or a protein (e.g., cellulose or amylose derivatives).

-

Mobile Phase: An isocratic or gradient mobile phase of acetonitrile and water or an alcohol/hexane mixture, often with a small amount of an acidic or basic modifier to improve peak shape.

-

Sample Preparation: Dissolve the dipeptide in the mobile phase at a concentration of approximately 1 mg/mL.

-

Injection and Detection: Inject a small volume (e.g., 10 µL) of the sample onto the HPLC system. Detect the eluting stereoisomers using a UV detector at an appropriate wavelength (e.g., 210 nm).

-

Analysis: The retention time for each stereoisomer will be unique. The enantiomeric purity of the this compound can be calculated from the peak areas of the different stereoisomers.

Circular Dichroism (CD) Spectroscopy

Objective: To characterize the secondary structure and overall chirality of the dipeptide in solution.

Protocol:

-

Prepare a dilute solution of the dipeptide (e.g., 0.1 mg/mL) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Record the CD spectrum in the far-UV region (e.g., 190-250 nm) using a spectropolarimeter.

-

The resulting spectrum, a plot of molar ellipticity versus wavelength, will be characteristic of the dipeptide's conformation and can be used to distinguish it from its enantiomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the covalent structure of the dipeptide and the connectivity of the amino acid residues.

Protocol:

-

Dissolve the dipeptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC).

-

The chemical shifts and coupling constants of the protons and carbons will confirm the presence of both methionine and serine residues and the formation of the peptide bond.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the dipeptide and confirm its amino acid sequence.

Protocol:

-

Prepare a dilute solution of the dipeptide in a solvent compatible with electrospray ionization (ESI), such as 50% acetonitrile/water with 0.1% formic acid.

-

Infuse the sample into an ESI mass spectrometer.

-

The resulting mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ of this compound.

-

Tandem mass spectrometry (MS/MS) can be performed to fragment the parent ion and confirm the sequence of the amino acids.

Biological Significance and Potential Signaling Pathways

While the specific biological activity of this compound has not been extensively studied, the presence of a D-amino acid suggests several potential advantages in a therapeutic context. The D-methionine residue at the N-terminus is expected to confer resistance to degradation by aminopeptidases, which are common in biological systems. This increased stability could lead to a longer in vivo half-life compared to its L-L counterpart.

The L-serine residue at the C-terminus may still allow for interaction with biological targets that recognize L-amino acids. The overall D-L configuration could lead to novel receptor binding profiles or altered cell permeability compared to the L-L or D-D stereoisomers.

Below is a hypothetical signaling pathway illustrating a potential mechanism of action for a D-amino acid-containing dipeptide.

Conclusion

The chirality of this compound is a fundamental aspect that dictates its chemical and biological properties. This technical guide has provided a framework for the stereospecific synthesis of this dipeptide using solid-phase peptide synthesis and has detailed the essential analytical techniques for its characterization and chiral analysis. The incorporation of a D-amino acid offers potential advantages for the development of peptide-based therapeutics with enhanced stability. Further investigation into the specific biological activities of this compound is warranted to fully elucidate its therapeutic potential. The protocols and methodologies outlined herein provide a solid foundation for researchers and drug development professionals to explore the unique properties of this and other D-amino acid-containing peptides.

References

A Technical Guide to Dipeptide Signaling Molecules: A Framework for Investigating Novel Candidates such as D-Methionyl-L-serine

Disclaimer: As of late 2025, a thorough review of scientific literature yields no specific information on D-Methionyl-L-serine as a recognized signaling molecule. Therefore, this technical guide provides a comprehensive framework for the study of dipeptide signaling, using well-characterized examples. The methodologies and concepts presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals who are investigating novel or putative dipeptide signaling molecules like this compound.

Introduction to Dipeptide Signaling

Dipeptides, consisting of two amino acids linked by a peptide bond, have emerged as a significant class of signaling molecules involved in a variety of physiological processes.[1] Far from being mere metabolic intermediates, these small molecules can act as potent and specific regulators of cellular function. Their roles span from modulating the immune system and neurotransmission to influencing metabolic pathways. The inclusion of D-amino acids in some dipeptides can confer unique properties, such as resistance to degradation, highlighting their potential as novel therapeutic agents.[2][3][4] This guide will explore the core aspects of dipeptide signaling, using established examples to provide a blueprint for future research in this expanding field.

Synthesis of Novel Dipeptides

The investigation of a novel dipeptide such as this compound begins with its synthesis. The presence of a D-amino acid necessitates specific synthetic strategies.

Chemoenzymatic Synthesis

A powerful approach for synthesizing D-amino acid-containing dipeptides is the chemoenzymatic method. This often involves the use of adenylation domains from nonribosomal peptide synthetases (NRPSs) which can activate D-amino acids.[2][3]

Experimental Protocol: Chemoenzymatic Synthesis of a D-amino acid-containing Dipeptide

-

Enzyme Selection and Preparation: Identify and purify an adenylation domain of an NRPS known to activate the desired D-amino acid (e.g., TycA-A from tyrocidine synthetase for D-phenylalanine).[2]

-

Activation of the D-amino Acid: Incubate the purified adenylation domain with the D-amino acid, ATP, and MgCl2 to form the D-aminoacyl-AMP intermediate.

-

Nucleophilic Substitution: Introduce the L-amino acid (e.g., L-serine) to the reaction mixture. The amino group of the L-amino acid will act as a nucleophile, attacking the activated carboxyl group of the D-amino acid to form the dipeptide.

-

Purification: Purify the resulting dipeptide using techniques such as high-performance liquid chromatography (HPLC).

-

Characterization: Confirm the identity and purity of the synthesized dipeptide using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Key Examples of Dipeptide Signaling Pathways

To understand how a novel dipeptide might function, it is instructive to examine well-characterized dipeptide signaling pathways.

Muramyl Dipeptide (MDP) and Innate Immunity

Muramyl dipeptide (N-acetylmuramyl-L-alanyl-D-isoglutamine) is a component of bacterial peptidoglycan and a potent activator of the innate immune system.[5][6] MDP is recognized by the intracellular receptor NOD2 (Nucleotide-binding Oligomerization Domain-containing protein 2).[5][7]

The signaling cascade initiated by MDP binding to NOD2 leads to the activation of the transcription factor NF-κB and mitogen-activated protein kinases (MAPKs).[5] This results in the production of pro-inflammatory cytokines and other immune mediators. MDP can also signal through Toll-like receptor 2 (TLR2).[8]

N-Acetyl-Aspartyl-Glutamate (NAAG) in Neurotransmission

NAAG is one of the most abundant dipeptides in the mammalian brain and functions as a neuromodulator.[9][10] It primarily acts by activating the presynaptic metabotropic glutamate receptor 3 (mGluR3), which leads to a reduction in glutamate release.[9] This provides a negative feedback mechanism to prevent excessive glutamate signaling and excitotoxicity.[9]

Carnosine and Metabolic Regulation

Carnosine (β-alanyl-L-histidine) is found in high concentrations in muscle and brain tissue. It has multiple functions, including antioxidant and anti-inflammatory effects.[11] Carnosine has also been shown to influence signaling pathways such as the mammalian target of rapamycin (mTOR) pathway, which is a central regulator of cell growth and metabolism.[12][13]

Experimental Workflow for Characterizing a Novel Dipeptide

Investigating a new dipeptide requires a systematic approach to identify its receptor, signaling pathway, and physiological function.

Detailed Experimental Protocols

Receptor Identification

Identifying the cellular receptor for a novel dipeptide is a critical step. Several strategies can be employed:

-

Affinity Chromatography/Mass Spectrometry:

-

Synthesize a biotinylated or otherwise tagged version of the dipeptide.

-

Incubate the tagged dipeptide with a lysate from a responsive cell line.

-

Use affinity purification (e.g., streptavidin beads for a biotinylated peptide) to pull down the dipeptide and any bound proteins.

-

Identify the co-purified proteins using mass spectrometry.

-

-

High-Throughput Screening:

-

Use a library of cells expressing known receptors (e.g., an orphan GPCR library).

-

Apply the dipeptide to the cells and screen for a response using a reporter assay (e.g., calcium flux or cAMP production).

-

Quantitative Binding Assays

Once a putative receptor is identified, the binding affinity must be quantified.

-

Surface Plasmon Resonance (SPR):

-

Immobilize the purified receptor protein on an SPR sensor chip.

-

Flow solutions containing various concentrations of the dipeptide over the chip.

-

Measure the change in the refractive index at the surface as the dipeptide binds and dissociates.

-

Calculate the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants from the sensorgram data.

-

-

Enzyme-Linked Immunosorbent Assay (ELISA)-based Assay:

-

Coat a microplate with the purified receptor protein.

-

Add varying concentrations of a labeled version of the dipeptide.

-

After incubation and washing, quantify the amount of bound dipeptide using a substrate that produces a colorimetric or chemiluminescent signal.

-

Determine the KD from the binding curve.

-

Cell-Based Signaling Assays

These assays are used to determine the downstream consequences of receptor activation.

-

NF-κB Reporter Assay (for immune signaling):

-

Transfect a cell line (e.g., HEK293T) with expression plasmids for the putative receptor (e.g., NOD2) and an NF-κB-luciferase reporter.

-

Stimulate the cells with a range of concentrations of the dipeptide.

-

Lyse the cells and measure luciferase activity, which is proportional to NF-κB activation.

-

-

Western Blot for MAPK Activation:

-

Treat responsive cells (e.g., macrophages) with the dipeptide for various times.

-

Lyse the cells and separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane and probe with antibodies specific for the phosphorylated (activated) forms of MAPK proteins (e.g., p-p38, p-ERK).

-

Data Presentation

Quantitative data from the above experiments should be presented in a clear and structured format.

Table 1: Hypothetical Binding Affinity of D-Met-L-Ser for a Putative Receptor

| Assay Method | Ligand | Receptor | KD (µM) |

| Surface Plasmon Resonance | D-Met-L-Ser | Putative Receptor X | 15.2 |

| ELISA | D-Met-L-Ser | Putative Receptor X | 18.5 |

| Surface Plasmon Resonance | L-Met-L-Ser | Putative Receptor X | > 500 |

Table 2: Hypothetical Cytokine Production by Macrophages in Response to D-Met-L-Ser

| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Vehicle Control | - | 12.4 ± 2.1 | 8.9 ± 1.5 |

| D-Met-L-Ser | 1 | 150.7 ± 15.3 | 98.2 ± 10.1 |

| D-Met-L-Ser | 10 | 482.1 ± 45.8 | 315.6 ± 30.2 |

| D-Met-L-Ser | 100 | 950.3 ± 90.5 | 620.4 ± 58.9 |

Conclusion and Future Directions